molecular formula 6-O-α-D-Glucopyranosyl-D-sorbitol: C12H24O11; 1-O-α-D-Glucopyranosyl-D-mannitol dihydrate: C12H24O11.2H2O<br>C12H24O11 B1678288 Isomalt CAS No. 64519-82-0

Isomalt

Numéro de catalogue B1678288
Numéro CAS: 64519-82-0
Poids moléculaire: 344.31 g/mol
Clé InChI: NNFNVJXYWKWZTB-RDFDVFKPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isomalt is a sugar substitute, a mixture of the two disaccharide alcohols 1,6-GPS and 1,1-GPM . It is a sugar-free sweetener discovered during the 1960s . It is white, crystalline, and odorless . It is a type of sugar alcohol that is derived from beet sugar .


Synthesis Analysis

Isomalt is produced by hydrogenation of its precursor disaccharide isomaltulose, which is obtained from sucrose as raw material . It is made by combining two sugar molecules: glucose and mannitol .


Molecular Structure Analysis

Isomalt is a mixture of two isomers: α-D-glucopyranosyl–1-6-mannitol (GPM) and α-D-glucopyranosyl–1-6-sorbitol (GPS) .


Chemical Reactions Analysis

The hydrogenation of the ketosugar isomaltulose gives a mixture of the two glucosylhexitols glucosyl-α-(1→1)-mannitol and glucosyl-α-(1→6)-sorbitol . Complete hydrolysis of isomalt yields glucose (50%), sorbitol (25%), and mannitol (25%) .


Physical And Chemical Properties Analysis

Isomalt is a non-cariogenic sweetener with versatile properties due to its practically insulin-independent metabolism and its reduced physiological caloric value compared to sugar . It is an odorless, white, crystalline substance containing about 5% water of crystallisation .

Applications De Recherche Scientifique

  • Dietetics and Nutrition

    • Isomalt is a sweetener with versatile properties due to its noncariogenicity, its practically insulin-independent metabolism, and its reduced physiological caloric value compared to sugar .
    • It is produced by hydrogenation of its precursor disaccharide isomaltulose, which is obtained from sucrose as raw material .
    • Isomalt is used in the formulation of tooth-friendly sweets, in the production of calorie-reduced foods, and in special products for diabetics .
    • Most experiments for the assessment of the energetic values of polyols gave evidence that isomalt has less than 50% of the calories of sucrose .
  • Dentistry

    • Isomalt is noncariogenic, as was shown with rat caries model experiments .
    • This was corroborated by plaque pH-telemetry in humans demonstrating the absence of any relevant intraplaque acid production from isomalt .
    • Isomalt is not a substrate for plaque polysaccharide synthesizing glucosyltransferases from Streptococci and was found to inhibit glucan formation of glucosyltransferase from Streptococcus mutans .
  • Food Science and Technology

    • Isomalt and other bulk sweeteners are widely used in the field of ‘tooth-friendly’ and calorie-reduced confectionery, baked products, and pharmaceutical products .
    • Isomalt gives body and texture to the final product, but its sweetening power is less than that of sucrose .
    • The shelf-life of candies can be improved significantly by blending isomalt with maltitol syrup .
  • Endocrinology and Metabolism

    • Studies have confirmed a reduced postprandial glycaemic and insulin response of various confectionary products in which sugar was replaced by isomalt .
    • These findings extend our knowledge by providing evidence for various sweets containing isomalt .
  • Pharmaceuticals

    • Isomalt is used in the pharmaceutical industry due to its non-hygroscopic property, which makes it an ideal excipient for the production of tablets .
    • It is used in both wet granulation and direct compression tableting methods .
    • Isomalt-based tablets have been found to have good hardness and friability, making them suitable for various pharmaceutical applications .
  • Microencapsulation

    • Isomalt can be used as a wall material in the microencapsulation process .
    • Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to give small capsules with useful properties .
    • In a study, isomalt was used to encapsulate a probiotic bacteria and the microcapsules were found to effectively protect the bacteria during storage and under simulated gastrointestinal conditions .
  • Confectionery Production

    • Isomalt is a sugar substitute that can be used to create hard candies, cakes, and other sugar-free confections .
    • It has fewer calories and a negligible effect on blood glucose, making it a safe sugar alternative for people with diabetes and those following a strict diet .
    • In terms of application, isomalt has a very similar organoleptic and technological profile to sugar. It is odorless, crystalline, and low-hygroscopic, exhibiting a lower hygroscopicity compared with the majority of polyols, and significantly lower than sugar .
  • Food Preservation

    • The shelf-life of candies can be improved significantly by blending isomalt with maltitol syrup .
    • An isomalt content above 60% permits the twist-wrapping of candies instead of the use of single-flow-packs .
    • Blends of 80% isomalt and 20% maltitol syrup result in a good shelf-life .

Orientations Futures

Isomalt is a promising alternative to sucrose, with versatile properties for many food and pharmaceutical applications . It is becoming the preferred choice in the production of calorie-reduced and non-cariogenic sweets and confectionery, which are suitable for diabetics .

Propriétés

IUPAC Name

(3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4?,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-BLEZHGCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020753
Record name Isomalt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, very slightly soluble in ethanol.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Isomalt
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Isomalt

CAS RN

64519-82-0
Record name Isomalt
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Record name Isomalt
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Record name D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.)
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Record name Isomalt
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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